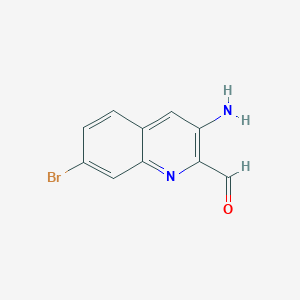
3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H3BrF3N2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine and trifluoromethylthio substituents, which impart unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine as the starting material.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using a reagent such as trifluoromethylthiolating agents (e.g., trifluoromethylthiolating reagents like CF3SCl) under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 3-Amino-2-bromo-6-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of both bromine and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which are not present in similar compounds.
属性
分子式 |
C6H4BrF3N2S |
|---|---|
分子量 |
273.08 g/mol |
IUPAC 名称 |
3-bromo-5-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4BrF3N2S/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) |
InChI 键 |
CQDQBTZSKFTHNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Br)N)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate](/img/structure/B13651378.png)


![1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone](/img/structure/B13651384.png)



![7-Iodo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13651413.png)
